molecular formula C10H8N2O6 B1288832 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 154365-44-3

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B1288832
CAS RN: 154365-44-3
M. Wt: 252.18 g/mol
InChI Key: XZMYDNQTCBXZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a six-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a nitro group, a ketone group, and a carboxylic acid group, which contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of 1,4-benzoxazine derivatives often involves the condensation of salicylamide with various aldehydes and ketones, as described in the preparation of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids . Additionally, the synthesis of related compounds, such as 4H-1,2-benzoxazines, can be achieved through the intramolecular cyclization of nitroalkanes, which is influenced by the presence of electron-withdrawing groups on the benzene ring . The synthesis of the specific compound is not detailed in the provided papers, but the methodologies described could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the orientation of substituent groups relative to the benzene ring. For example, in a related compound, 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one, the plane of the carbamate group is at a specific angle to that of the benzene ring, which can influence the compound's reactivity . The exact molecular structure of "this compound" would likely show similar angular relationships between substituents, affecting its chemical behavior.

Chemical Reactions Analysis

Benzoxazine derivatives undergo various chemical reactions, including solvomercuration and acid-catalyzed transformations, which can lead to the formation of metalated 1-oxo-3,4-dihydro-1H-2,1-benzoxazinium ions . The presence of electron-withdrawing substituents, such as a nitro group, can facilitate oxygen functionalization reactions, as seen in the synthesis of functionalized 4H-1,2-benzoxazines . The specific reactions of "this compound" would depend on the reactivity of its functional groups, but it is likely to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the stability of metalated benzoxazinium ions is dependent on the substituents present in the aromatic ring . The electron-withdrawing effects of substituents like the nitro group can affect the acidity of protons adjacent to the nitro group, which in turn influences reaction rates . The compound , with its nitro, ketone, and carboxylic acid groups, would exhibit unique physical and chemical properties, such as solubility, acidity, and reactivity, which could be explored through experimental studies.

Scientific Research Applications

Chemical Synthesis and Applications

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound that falls within the broader class of benzoxazines, which are noted for their significant chemical versatility and applications in various fields of scientific research. The synthesis and applications of such compounds have been widely studied, reflecting their importance in organic synthesis, material science, and medicinal chemistry.

Benzoxazines, including compounds similar to this compound, have been synthesized through various methods, highlighting their significance as chiral synthons and their use in generating a diverse range of compounds. The methodologies involve dehydration of dihydro-oxazines, cyclization processes, and reactions with electrophiles. These synthetic pathways underscore the chemical flexibility and utility of benzoxazines in creating structurally complex and biologically relevant molecules (M. Sainsbury, 1991).

Role in Plant Defense and Potential Antimicrobial Applications

Benzoxazinoids, closely related to the benzoxazine class, demonstrate the ecological and biological significance of these compounds. Produced by certain plants as defense mechanisms against pests, benzoxazinoids have been studied for their antimicrobial properties. Research suggests that while natural benzoxazinoids show limited direct antimicrobial efficacy, the benzoxazine core structure possesses potential as a scaffold for developing potent antimicrobial agents. Synthetic derivatives of benzoxazines, inspired by the natural benzoxazinoid structure, have exhibited significant inhibitory activities against pathogenic fungi and bacteria, hinting at the application of benzoxazines in designing new antimicrobial compounds (Wouter J. C. de Bruijn, H. Gruppen, J. Vincken, 2018).

Pharmacological Implications

The pharmacological profile of benzoxazines, including compounds structurally akin to this compound, reveals a wide array of biological activities. Benzoxazines have been identified as promising scaffolds in the development of drugs with antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant properties. This versatility in pharmacological applications emphasizes the potential of benzoxazines in medicinal chemistry for the creation of new therapeutic agents with enhanced efficacy and safety profiles (N. Siddiquia, R. Alama, Waquar Ahsana, 2010).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the supplier .

Future Directions

The future directions of research on this compound could involve further exploration of its potential applications in proteomics research . Additionally, similar compounds have been studied for their antimicrobial and anticancer properties, suggesting potential avenues for future research .

properties

IUPAC Name

2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-4-5(12(16)17)2-3-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMYDNQTCBXZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617769
Record name 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154365-44-3
Record name 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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